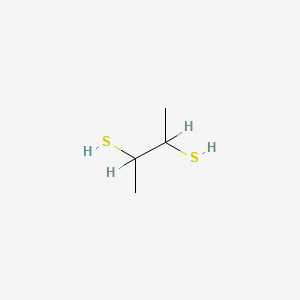

2,3-Butanedithiol

描述

Significance and Research Context of 2,3-Butanedithiol

The significance of this compound in academic research stems from its versatile chemical nature. It serves as a valuable building block in organic synthesis and is instrumental in the creation of more complex molecules. cymitquimica.com Its reactivity, particularly the formation of disulfides through oxidation, is a key area of study in both chemical and biological processes. cymitquimica.com Furthermore, its distinct odor has made it a subject of interest in olfactory research. cymitquimica.com In materials science, this compound and other dithiols are explored for their potential in creating biodegradable polymers and for their use in applications like perovskite solar cells to improve stability and reduce lead leakage. researchgate.netwikipedia.org

Historical Overview of this compound Research

Historically, research on this compound has been linked to the broader study of dithiols and their interactions. An early publication from 1962 details the synthesis of L(+)-2,3-Butanedithiol and its application in resolving racemic carbonyl compounds, highlighting its utility in stereoselective synthesis. acs.orgcapes.gov.br Over the years, research has expanded to include its role as a flavoring agent and its synthesis for various industrial applications. nih.govthegoodscentscompany.com More recent research has delved into the intricate details of its stereoisomers and their unique properties, employing advanced techniques like rotational spectroscopy to characterize their structures. researchgate.net

Isomers and Stereochemistry of this compound

This compound possesses two stereogenic centers at the C2 and C3 carbons, giving rise to three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound. chemicalbook.ininfinitylearn.com The conformational landscape and the potential for intramolecular hydrogen bonding between the thiol groups are key areas of investigation. researchgate.net

(2R,3R)-2,3-Butanedithiol (Homochiral)

The (2R,3R) isomer is a homochiral form of this compound. Rotational spectroscopy studies have revealed that this isomer predominantly adopts a single rotameric form. researchgate.net Research has shown that the carbon skeleton of the homochiral isomer is antiperiplanar. researchgate.net This specific conformation is of interest for understanding chirality-dependent interactions. researchgate.net

(2S,3S)-2,3-Butanedithiol (Homochiral)

As the enantiomer of the (2R,3R) isomer, (2S,3S)-2,3-butanedithiol shares the same physical properties except for its interaction with plane-polarized light. The biocatalytic production of (2S,3S)-2,3-butanediol, a precursor to the dithiol, has been a subject of research, aiming for high optical purity for its use as a building block in asymmetric synthesis. nih.gov

Meso-2,3-Butanedithiol (Heterochiral)

The meso isomer, also known as the heterochiral form, possesses a plane of symmetry and is therefore achiral. Its carbon skeleton is synclinal, differing from the antiperiplanar arrangement of the homochiral isomers. researchgate.net Despite this difference, both the meso and homochiral rotamers exhibit synclinal sulfur atoms, which allows for the formation of S-H···S intramolecular hydrogen bonds. researchgate.net

| Isomer | Chirality | Carbon Skeleton Conformation |

| (2R,3R)-2,3-Butanedithiol | Homochiral | Antiperiplanar |

| (2S,3S)-2,3-Butanedithiol | Homochiral | Antiperiplanar |

| meso-2,3-Butanedithiol | Heterochiral (achiral) | Synclinal |

Current Challenges and Future Directions in this compound Research

Current research on this compound and related dithiols faces several challenges and points toward exciting future directions. A significant challenge lies in the controlled synthesis of specific stereoisomers with high purity, which is crucial for applications in asymmetric synthesis and materials science. capes.gov.brnih.gov The development of efficient and environmentally friendly synthetic methods remains a key objective. researchgate.net

Future research is likely to focus on several key areas:

Advanced Materials: Exploring the use of this compound in the development of novel polymers, such as self-immolative polymers and biodegradable materials, is a promising avenue. lookchem.comannualreviews.org Its application in organic electronics and as a surface treatment for perovskite solar cells to enhance performance and stability is also an active area of investigation. researchgate.netontosight.airesearchgate.net

Biocatalysis: Further research into the biocatalytic production of specific stereoisomers of 2,3-butanediol (B46004), and subsequently the dithiol, could provide more sustainable and efficient manufacturing processes. nih.govnih.gov

Medicinal Chemistry: The role of dithiols in biological systems, including their potential as antioxidants and their interaction with proteins, warrants further investigation. researchgate.netnih.gov The development of dithiol-containing compounds as potential therapeutic agents is an emerging field. researchgate.net

Spectroscopic and Computational Studies: Advanced spectroscopic techniques, coupled with computational modeling, will continue to provide deeper insights into the conformational preferences, intramolecular interactions, and reactivity of this compound and its isomers. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

butane-2,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S2/c1-3(5)4(2)6/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWSEEHCVDRRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047089 | |

| Record name | 2,3-Butanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

86.00 to 87.00 °C. @ 50.00 mm Hg | |

| Record name | 2,3-Butanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscble in fat | |

| Record name | 2,3-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/493/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997 (20°) | |

| Record name | 2,3-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/493/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4532-64-3 | |

| Record name | 2,3-Butanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4532-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004532643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanedithiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-2,3-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G298U39K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Butanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2,3 Butanedithiol

Chemo-Enzymatic and Biocatalytic Synthesis Routes

The primary focus of modern synthesis is the microbial fermentation of renewable feedstocks to produce 2,3-Butanediol (B46004), which can then be chemically converted to 2,3-Butanedithiol. This biocatalytic approach offers a sustainable alternative to traditional chemical methods.

Microbial fermentation is a cornerstone for producing 2,3-BD. This process utilizes various microorganisms to convert simple sugars and other carbon sources into the desired diol. Key strategies involve the use of metabolically engineered microbes and the optimization of fermentation substrates to enhance yield, productivity, and titer.

Metabolic engineering has been instrumental in developing robust microbial strains for high-yield 2,3-BD production. By modifying the genetic makeup of microorganisms, researchers can redirect carbon flux towards the 2,3-BD synthesis pathway and away from competing byproduct pathways.

Klebsiella pneumoniae is a natural and efficient producer of 2,3-BD. nih.gov Engineering efforts have focused on improving its performance and safety. For instance, disrupting genes responsible for byproduct formation, such as lactate (B86563) dehydrogenase (ldhA) and pyruvate (B1213749) formate-lyase (pflB), has been shown to significantly increase the yield of 2,3-BD. nih.gov In one study, a rationally engineered K. pneumoniae strain with deletions of the wabG, ldhA, and pflB genes achieved a 2,3-BD yield of 0.461 g/g glucose, which is 92.2% of the theoretical maximum. nih.gov Overexpression of genes central to the 2,3-BD biosynthesis pathway, namely those for α-acetolactate synthase (budB), α-acetolactate decarboxylase (budA), and 2,3-butanediol dehydrogenase (budC), has also proven effective. A recombinant K. pneumoniae strain overexpressing budA and budB achieved a maximum 2,3-BD concentration of 101.53 g/L in fed-batch fermentation. researchgate.net

Escherichia coli , while not a natural 2,3-BD producer, is a popular host for metabolic engineering due to its well-understood genetics and rapid growth. researchgate.net Scientists have successfully introduced the 2,3-BD synthesis pathway from producer organisms like Enterobacter cloacae into E. coli. researchgate.netresearchgate.net Systematic optimization of this introduced pathway, including promoter selection and tuning gene expression, led to the production of 73.8 g/L of 2,3-BD in a fed-batch fermentation process. researchgate.net Further engineering to activate the Entner-Doudoroff pathway in E. coli has also been used to enhance 2,3-BD production from cellulosic biomass. nih.gov

| Microorganism | Genetic Modification Strategy | Substrate | Max. Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|---|

| Klebsiella pneumoniae | Deletion of wabG, ldhA, pflB | Glucose | - | 0.461 | nih.gov |

| Klebsiella pneumoniae | Overexpression of budA and budB | - | 101.53 | - | researchgate.net |

| Escherichia coli | Introduction of 2,3-BD pathway from E. cloacae | - | 73.8 | - | researchgate.net |

| Escherichia coli | Introduction of 2,3-BD pathway and activation of ED pathway | Empty palm fruit bunch hydrolysate | 11 | 0.48 | nih.gov |

The choice of carbon source is a critical factor influencing the economic viability and sustainability of 2,3-BD fermentation. Research has explored a variety of substrates, ranging from simple sugars to complex, renewable feedstocks. researchgate.netmdpi.com

Microbial Fermentation Strategies for 2,3-Butanediol Precursors

Substrate Optimization in Microbial Fermentation

Glucose as Carbon Source

Glucose is a readily metabolizable sugar and is frequently used as a model substrate for optimizing 2,3-BD production. researchgate.net Many high-titer fermentation processes have been developed using glucose. For example, engineered E. coli strains have been shown to effectively convert glucose into specific stereoisomers of 2,3-BD. researchgate.net While efficient, the cost of pure glucose can be a limitation for industrial-scale production, driving research into more economical feedstocks. nih.gov

Glycerol (B35011) as Carbon Source

Glycerol, a major byproduct of the biodiesel industry, represents a low-cost and abundant renewable feedstock for microbial fermentation. nih.govnih.gov Its use adds value to the biodiesel production chain. nih.gov Several microorganisms, including Klebsiella pneumoniae, have been successfully cultivated on glycerol for 2,3-BD production. researchgate.net Through process optimization, such as controlling aeration and pH, a titer of 70 g/L of 2,3-BD was achieved using glycerol as the sole carbon source in fed-batch fermentation of K. pneumoniae. researchgate.net Similarly, engineered Bacillus amyloliquefaciens produced 83.3 g/L of 2,3-BD from waste glycerol by engineering cofactor regeneration and manipulating carbon flux. nih.gov

Lignocellulosic Hydrolysates and Other Renewable Feedstocks

Lignocellulosic biomass, such as agricultural residues (e.g., corn cob, sugarcane bagasse) and forestry waste (e.g., wood hydrolysates), is a sustainable and non-food feedstock for biofuel and biochemical production. mdpi.comtu-braunschweig.de The conversion process typically involves a pretreatment step to break down the complex structure, followed by enzymatic hydrolysis (saccharification) to release fermentable sugars like glucose and xylose. mdpi.commdpi.com Engineered microorganisms capable of utilizing both hexose (B10828440) and pentose (B10789219) sugars are crucial for the efficient fermentation of these hydrolysates. nih.govtu-braunschweig.de For example, an engineered E. coli strain produced 11 g/L of 2,3-BD from the hydrolysate of empty palm fruit bunches. nih.gov Another study using Enterobacter cloacae achieved a 2,3-BD concentration of 37.59 g/L from oat hull hydrolysate. nih.gov A significant challenge is the presence of inhibitory compounds generated during pretreatment, which can negatively impact microbial growth and fermentation performance. mdpi.com

| Carbon Source | Microorganism | Max. Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|

| Glucose | Klebsiella pneumoniae (engineered) | - | 0.461 | nih.gov |

| Glycerol | Klebsiella pneumoniae | 70 | - | researchgate.net |

| Waste Glycerol | Bacillus amyloliquefaciens (engineered) | 83.3 | - | nih.gov |

| Oat Hull Hydrolysate | Enterobacter cloacae | 37.59 | - | nih.gov |

| Sugarcane Bagasse Hydrolysate | Enterobacter aerogenes (engineered) | - | 0.395 | nih.govkorea.ac.kr |

Cell-Free Multi-Enzyme Catalysis Systems

Cell-free multi-enzyme catalysis has emerged as a powerful strategy for the production of specialty chemicals, including the precursor to this compound, 2,3-butanediol (2,3-BDO). nih.govmdpi.com These in vitro systems utilize a cascade of isolated and purified enzymes to convert a simple substrate into a complex target molecule, offering several advantages over whole-cell fermentation, such as higher product yields and tolerance to toxic compounds. nih.govrsc.org

An artificial enzymatic pathway has been successfully designed to upgrade ethanol (B145695) to 2,3-BDO. mdpi.comrsc.org This system is composed of a series of enzymes that work in concert. For instance, a four-enzyme system can be constructed using ethanol dehydrogenase, NADH oxidase, formolase, and 2,3-butanediol dehydrogenase. mdpi.com In a similar vein, a three-enzyme cascade converting pyruvate to 2,3-BDO has been developed using acetolactate synthase (ALS), acetolactate decarboxylase (ALDC), and 2,3-butanediol dehydrogenase (BDH). acs.orgresearchgate.net The final step in these cascades, the reduction of acetoin (B143602) to 2,3-BDO, is catalyzed by butanediol (B1596017) dehydrogenase. researchgate.netresearchgate.net

The conversion of the resulting 2,3-butanediol to this compound can then be achieved through established chemical methods, such as conversion to the corresponding dibromide or dimesylate followed by substitution with a thiolating agent.

The efficiency of a multi-enzyme cascade is highly dependent on the optimization of various reaction parameters. For the synthesis of 2,3-BDO, the precursor to this compound, key enzymes in the pathway include acetolactate synthase, acetolactate decarboxylase, and butanediol dehydrogenase. acs.orgresearchgate.net

Optimization strategies focus on several key areas:

Cofactor Regeneration: Many enzymatic steps require cofactors like NADH. acs.org Integrating a cofactor regeneration system, such as using formate (B1220265) dehydrogenase to regenerate NADH, is essential for sustained activity and economic feasibility. acs.org

Reaction Conditions: Parameters such as pH, temperature, and substrate concentration must be fine-tuned to ensure all enzymes in the cascade are operating at or near their optimal activity levels. acs.org

Process Design: Fed-batch processes, where substrates are added incrementally, can overcome issues of substrate inhibition and improve final product titers. Using this method, concentrations of 2,3-BDO as high as 124.83 g/L have been achieved from ethanol. mdpi.com

| Enzyme | Abbreviation | Function | Source Organism (Example) |

|---|---|---|---|

| Acetolactate Synthase | ALS | Condenses two pyruvate molecules to form acetolactate | Bacillus subtilis |

| Acetolactate Decarboxylase | ALDC | Decarboxylates acetolactate to acetoin | Bacillus subtilis |

| 2,3-Butanediol Dehydrogenase | BDH | Reduces acetoin to 2,3-butanediol | Serratia sp. T241 |

| Formate Dehydrogenase | FDH | Cofactor (NADH) regeneration | Candida boidinii |

A significant bottleneck in some artificial pathways for 2,3-BDO synthesis is the efficiency of the carbon-carbon bond-forming steps. mdpi.com One key enzyme that has been the focus of protein engineering is formolase (FLS), a computationally designed enzyme that catalyzes the condensation of formaldehyde (B43269) molecules into larger sugars. nih.govbakerlab.org

For example, iterative rounds of directed evolution have led to formolase variants with:

Reduced Michaelis Constant (KM): A 30% decrease in the KM for formaldehyde indicates a higher binding affinity for the substrate, improving the reaction rate at lower substrate concentrations. acs.orgacs.org

Increased Catalytic Rate: Engineered variants show enhanced conversion rates of precursors like glycolaldehyde (B1209225) to dihydroxyacetone. acs.org

Improved Substrate Tolerance: Modified enzymes exhibit better performance and stability at higher substrate concentrations. researchgate.net

| Parameter | Wild-Type FLS | Engineered FLS Variant | Significance |

|---|---|---|---|

| Catalytic Efficiency | Low | Significantly Increased | Higher overall pathway productivity |

| Substrate Affinity (KM) | Higher | Lower | More efficient at low substrate concentrations |

| Byproduct Formation | Higher | Lower | Improved product purity and yield |

| Expression Level | Lower | Higher | Easier and more cost-effective enzyme production |

Preparation via Epoxybutane and Thiourea (B124793) Intermediates (Analogous to 2,3-Butanediol)

A well-established chemical pathway to vicinal dithiols involves the ring-opening of an epoxide intermediate. This method can be applied to the synthesis of this compound, starting from its diol precursor, 2,3-butanediol. The synthesis proceeds in two main steps.

First, 2,3-butanediol is converted to 2,3-epoxybutane (B1201590). wikipedia.org This can be achieved through various methods, including dehydration of the diol or starting from 2-butene (B3427860) via a chlorohydrin intermediate. wikipedia.org The stereochemistry of the starting diol or alkene determines the stereochemistry of the resulting epoxide. wikipedia.org

Second, the 2,3-epoxybutane undergoes a ring-opening reaction with a nucleophilic sulfur source. A common and effective method is the reaction with thiourea. This reaction proceeds via an intermediate thiiranium ion, which is then hydrolyzed to yield the final this compound product. This approach provides a reliable, non-enzymatic route to the target dithiol from a readily available bio-based precursor.

Enantioselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is important. Enantiopure this compound can be accessed by starting with enantiomerically pure precursors.

One effective strategy is the enzymatic production of a specific stereoisomer of 2,3-butanediol. Microorganisms and isolated enzymes, particularly stereospecific 2,3-butanediol dehydrogenases (BDHs), can produce enantiomerically pure (2R,3R)-2,3-BDO or (2S,3S)-2,3-BDO from prochiral precursors like acetoin. researchgate.netresearchgate.net Once the enantiopure diol is obtained, it can be converted to the corresponding enantiopure this compound through the epoxybutane/thiourea pathway described previously, with retention of stereochemistry.

Thiol-Ene Click Polymerization for Derivatives

This compound is a valuable monomer for creating polymers and materials through thiol-ene "click" chemistry. wikipedia.org This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an "ene"). wikipedia.orgmdpi.com The reaction is highly efficient, proceeds rapidly under mild conditions (often initiated by UV light), and is insensitive to oxygen, making it a robust and versatile polymerization method. wikipedia.org

As a dithiol, this compound can act as a cross-linker or a chain extender when reacted with multifunctional ene monomers. researchgate.net The general mechanism involves two steps:

Propagation: A thiyl radical (R-S•), generated by a photoinitiator, adds to an ene group, forming a carbon-centered radical.

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol group, forming the thioether product and regenerating a thiyl radical, which continues the chain reaction. mdpi.com

By reacting this compound with di-enes or multi-functional enes (e.g., diallyl phthalate (B1215562) or triallyl isocyanurate), cross-linked polymer networks can be formed. mdpi.com The properties of the resulting poly(thioether) network, such as its mechanical strength and thermal properties, can be precisely controlled by the structure of the thiol and ene monomers used. mdpi.comacs.org This makes thiol-ene polymerization with this compound a powerful tool for creating advanced materials with tailored properties. rsc.org

Spectroscopic and Computational Characterization of 2,3 Butanedithiol

Rotational Spectroscopy for Conformational Analysis

Rotational spectroscopy has proven to be a powerful tool for the detailed structural investigation of 2,3-butanedithiol, providing unambiguous characterization of its isomers in the gas phase. researchgate.netresearchgate.net This technique allows for the precise determination of molecular geometry and the subtle energetic differences between various rotational isomers, or rotamers.

The conformational landscape of the homochiral (2R, 3R) and the heterochiral meso (2R, 3S) isomers of this compound has been characterized using rotational spectroscopy across a wide spectral range. researchgate.net The experiments involved jet-cooled chirped-pulsed fast-passage excitation in the centimeter-wave region (2–8 GHz) and room-temperature source modulation with lock-in detection in the millimeter-wave regions (75–129 GHz and 170–300 GHz). researchgate.netresearchgate.net

Remarkably, only a single rotamer was experimentally observed for each of the structural isomers. researchgate.netresearchgate.net The signal for the rotamer of the homochiral species was found to be more intense than that of the meso species, indicating a higher population and likely greater stability under the experimental conditions. researchgate.net The structural analysis revealed a significant difference in the carbon backbone of the two isomers: the homochiral rotamer possesses an antiperiplanar carbon skeleton, whereas the heterochiral (meso) isomer adopts a synclinal skeleton. researchgate.net

Table 1: Experimental Spectroscopic Techniques for this compound Isomer Characterization

| Spectroscopic Technique | Frequency Range | Method | Target Isomers |

|---|---|---|---|

| Microwave Spectroscopy | 2–8 GHz | Jet-cooled chirped-pulsed fast-passage excitation | Homochiral (2R, 3R) and Meso (2R, 3S) |

Despite their different carbon backbones, both observed rotamers of this compound exhibit a common structural feature: the sulfur atoms are arranged in a synclinal manner. researchgate.net This specific orientation facilitates the formation of an intramolecular hydrogen bond between the two thiol groups (S-H···S). researchgate.netuva.es This type of hydrogen bond, where sulfur acts as both the hydrogen donor and acceptor, is a key stabilizing interaction. researchgate.net

A key finding from the spectroscopic analysis is the concept of "chirality-dependent synchronization". researchgate.net This refers to the way the two thiol groups synchronize their orientations to maintain the stabilizing intramolecular S-H···S hydrogen bond, with the specific arrangement being dependent on the chirality of the carbon backbone. researchgate.netuva.es In the homochiral isomer, the antiperiplanar carbon skeleton forces a particular orientation of the thiol groups, while the synclinal skeleton of the meso isomer dictates a different, yet still synchronized, arrangement to accommodate the hydrogen bond. researchgate.net This illustrates a sophisticated interplay between the molecule's stereochemistry and its conformational preferences. researchgate.net

Density Functional Theory (DFT) Studies

To complement and interpret the experimental spectroscopic data, Density Functional Theory (DFT) calculations were performed. researchgate.net These computational studies provide deep insights into the energetics and the nature of the non-covalent interactions that define the structure of this compound.

DFT calculations, specifically using the B3LYP and B2PLYP functionals with D3 dispersion corrections, were employed to investigate the conformational stability of this compound isomers. researchgate.netresearchgate.net The theoretical results were consistent with the experimental observation that a single rotamer for each isomer dominates in the jet-cooled expansion. researchgate.net The higher intensity of the signal for the homochiral rotamer in the rotational spectrum suggests it is the global minimum or that conformational relaxation from higher energy forms is more efficient for this species. researchgate.net The combination of experimental observation and theoretical modeling confirms that despite a potentially complex conformational landscape, specific conformers are significantly preferred due to stabilizing intramolecular interactions. researchgate.netuva.es

Table 2: Theoretical Methods in the Study of this compound

| Computational Method | Functional/Basis Set | Purpose |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP-D3, B2PLYP-D3 | Conformational stability, Energetic analysis, Structural parameters |

The NCIPlot method was utilized to visualize and characterize the non-covalent interactions within the this compound molecule. researchgate.netuva.es This method is based on the analysis of the reduced gradient of the electron density (s). uva.esacs.org The resulting plots create isosurfaces that identify regions of weak interactions, such as hydrogen bonds and van der Waals forces. uva.es For this compound, the NCIPlot analysis provided clear evidence for the intramolecular S-H···S hydrogen bond. researchgate.net It also revealed the presence of weaker C-H···S interactions, which are crucial for a complete understanding of the forces governing the molecule's preferred three-dimensional structure. researchgate.netresearchgate.net

Topological Analysis of Electron Density in Non-Covalent Interactions

The study of non-covalent interactions (NCIs) in this compound is crucial for understanding its conformational preferences and reactivity. Methodologies rooted in quantum mechanics, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, provide profound insights into these weak interactions. uva.esnih.govwiley-vch.dearxiv.orgarxiv.org

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. wiley-vch.deamercrystalassn.org Critical points in the electron density, where the gradient is zero, are located and classified to reveal the nature of chemical bonds and interactions. researchgate.net For non-covalent interactions, bond critical points (BCPs) with low electron density and a positive Laplacian (∇²ρ(r) > 0) are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces. researchgate.net

In the context of this compound, particularly its chiral and meso isomers, intramolecular interactions like S-H···S hydrogen bonds and weak C-H···S interactions have been computationally identified. researchgate.net These interactions are critical in determining the most stable conformers. For instance, rotational spectroscopy studies complemented by density functional theory (DFT) calculations have shown that both the homochiral (2R, 3R) and heterochiral meso (2R, 3S) isomers of this compound exhibit a preference for conformers that allow for the formation of an intramolecular S-H···S hydrogen bond. researchgate.net

The NCI analysis, developed by Johnson et al., is another powerful tool for visualizing and characterizing non-covalent interactions. nih.govchemtools.org This method is based on the reduced density gradient (RDG), a function of the electron density and its first derivative. chemtools.org Plots of the RDG against the electron density reveal regions of non-covalent interactions as distinct spikes at low density and low RDG values. chemtools.org The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix within these regions helps to distinguish between stabilizing (attractive) interactions (λ₂ < 0) and destabilizing (repulsive) steric clashes (λ₂ > 0). uva.es

| Interaction Type | Typical Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ(r)) at BCP | Significance in this compound |

| S-H···S Hydrogen Bond | Low | Positive | Dictates conformational preference in both chiral and meso isomers. researchgate.net |

| C-H···S Interaction | Very Low | Positive | Contributes to the overall stability of the preferred conformers. researchgate.net |

| van der Waals Interaction | Low | Positive | General attractive forces between non-bonded atoms. |

| Steric Repulsion | Low | Negative | Destabilizing interactions that influence conformational energy barriers. |

Computational Studies of Adsorption on Surfaces (e.g., Gold)

The interaction of this compound with metal surfaces, particularly gold, is of significant interest for applications in nanoscience and molecular electronics. researchgate.netsoton.ac.uk Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the adsorption behavior, binding energies, and structural arrangements of dithiols on gold surfaces. chemrxiv.orgcapes.gov.brresearchgate.netnih.gov

When this compound adsorbs on a gold surface, such as Au(111), the S-H bonds of the thiol groups typically cleave, leading to the formation of a dithiolate species that covalently bonds to the gold surface through strong Au-S bonds. researchgate.netnih.gov This process is known as chemisorption. researchgate.net DFT calculations have shown that this dissociative adsorption is energetically favorable. researchgate.net

The preferred binding sites for the sulfur atoms on the Au(111) surface are typically hollow sites (fcc or hcp) or bridge sites. researchgate.netnih.gov The exact geometry depends on factors like surface coverage and the conformation of the alkyl chain. Computational studies of similar dithiols, like 1,4-butanedithiol, have shown that the molecule often adopts a configuration where the alkane chain is roughly parallel to the surface to allow both sulfur atoms to bind effectively. researchgate.net

The binding energy of dithiols to gold surfaces is substantial, indicating a strong and stable interaction. For related molecules, chemisorption energies have been calculated to be in the range of -1.70 to -1.92 eV. researchgate.net These strong interactions are fundamental to the formation of self-assembled monolayers (SAMs).

Theoretical studies also provide insights into the electronic structure of the molecule-surface interface. uni-kiel.de The formation of Au-S bonds leads to a significant charge transfer and a modification of the electronic density of states of both the molecule and the gold surface. This is crucial for understanding the electrical conductivity and other electronic properties of these molecular junctions.

| Parameter | Description | Typical Calculated Value/Observation | Reference |

| Adsorption Type | The nature of the interaction between the molecule and the surface. | Chemisorption via S-H bond cleavage. | researchgate.netresearchgate.net |

| Binding Site | The preferred location of the sulfur atoms on the Au(111) surface. | Hollow (fcc, hcp) and bridge sites. | researchgate.netnih.gov |

| Adsorption Energy | The energy released upon adsorption of the molecule on the surface. | Strong, indicative of covalent Au-S bond formation. | researchgate.net |

| Molecular Orientation | The arrangement of the dithiolate on the gold surface. | Alkane chain often lies parallel to the surface. | researchgate.net |

| Electronic Structure | Changes in the electronic properties upon adsorption. | Significant charge transfer and modification of density of states. | uni-kiel.de |

Advanced Spectroscopic Techniques for Structural Elucidation

NMR Spectroscopy (e.g., for cis-2,3-Dihydroxy-1,4-butanedithiol)

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are highly dependent on their chemical environment. For a molecule like cis-2,3-dihydroxy-1,4-butanedithiol, one would expect to see distinct signals for the protons on the carbon atoms bearing the thiol (-SH) and hydroxyl (-OH) groups, as well as the methine protons (-CH). The coupling between adjacent protons (J-coupling) would provide valuable information about the connectivity and stereochemistry of the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. doi.org Each unique carbon atom in the structure gives rise to a distinct signal. For cis-2,3-dihydroxy-1,4-butanedithiol, one would anticipate signals for the carbon atoms bonded to the sulfur and oxygen atoms, which would be shifted downfield compared to unsubstituted alkanes due to the electronegativity of the heteroatoms.

The table below presents hypothetical ¹H and ¹³C NMR data for cis-2,3-dihydroxy-1,4-butanedithiol based on general principles and data for similar structures. doi.orgrsc.org

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | -SH (Thiol) | 1.0 - 2.0 | Triplet (t) or Doublet of Triplets (dt) |

| ¹H | -CH- (Methine) | 3.5 - 4.5 | Multiplet (m) |

| ¹H | -OH (Hydroxyl) | Variable (depends on solvent, concentration) | Singlet (s) or Broad Singlet (br s) |

| ¹³C | -CH₂-SH | 20 - 35 | - |

| ¹³C | -CH-OH | 65 - 80 | - |

Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC), is a powerful analytical method for identifying and quantifying compounds in complex mixtures, making it ideal for metabolite profiling. shimadzu.commdpi.com In the context of this compound, GC-MS can be used to detect its presence in various biological or environmental samples. nist.gov

In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint. nist.gov

The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (122.25 g/mol ). nist.govnist.gov The fragmentation pattern is key to its identification. Common fragmentation pathways for thiols include the loss of an SH radical, H₂S, and various alkyl fragments. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which can be compared against experimental data for positive identification. nist.govnih.gov

Metabolite profiling studies may involve the identification of this compound as a volatile organic compound in various matrices. For example, the related compound 2,3-butanediol (B46004) has been identified as a significant volatile component in almonds. researchgate.net Similar methodologies could be applied to search for this compound in food, beverages, or as a metabolite in biological systems. oiv.int Derivatization, such as silylation, is sometimes employed to improve the chromatographic behavior and mass spectral properties of analytes like diols and dithiols. hmdb.ca

Note: The relative intensities are approximate and based on typical fragmentation patterns for thiols and the NIST library spectrum for this compound. nist.gov

Chemical Reactivity and Derivatization Research

Oxidation Reactions and Disulfide Bond Formation

The thiol groups of 2,3-butanedithiol can undergo oxidation to form a disulfide bond. This intramolecular reaction results in the formation of a cyclic disulfide, a five-membered ring containing a sulfur-sulfur bond. This conversion is a redox reaction where the two thiol groups are oxidized. libretexts.orgyoutube.com Mild oxidizing agents, such as iodine (I₂) or even atmospheric oxygen, can facilitate this transformation. chemistrysteps.com

The general reaction is an oxidative coupling of the two thiol groups. chemistrysteps.com This process is reversible; the disulfide bond can be cleaved by reducing agents to regenerate the original dithiol. youtube.com This redox activity is a fundamental characteristic of thiol chemistry and is crucial in biological systems, where disulfide bridges in proteins like cysteine are formed and broken to regulate protein structure and function. libretexts.org The formation of a stable five-membered ring upon oxidation is a key feature of this compound's reactivity.

| Reaction Type | Reactant | Product | Key Transformation |

|---|---|---|---|

| Oxidation | This compound | Cyclic Disulfide | Formation of an intramolecular S-S bond |

| Reduction (of Disulfide) | Cyclic Disulfide of this compound | This compound | Cleavage of the S-S bond |

| Deprotonation (Acid-Base) | This compound | 2,3-Butanedithiolate | Formation of thiolate anions (RS⁻) |

Reduction Reactions to Thiolates

In the context of its reactivity as a nucleophile, this compound undergoes an acid-base reaction rather than a redox reduction. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which helps stabilize the resulting negative charge. masterorganicchemistry.com

Consequently, the thiol groups of this compound can be deprotonated by a suitable base to yield the corresponding thiolate anions. The resulting species, the 2,3-butanedithiolate dianion, is a potent nucleophile. masterorganicchemistry.com This deprotonation is a critical first step in many of its synthetic applications, particularly in nucleophilic substitution and coordination chemistry. The conjugate base, the thiolate, is a significantly stronger nucleophile than the neutral thiol. chemistrysteps.com

Nucleophilic Substitution Reactions and Thioether Formation

The thiolate anions generated from the deprotonation of this compound are excellent nucleophiles. masterorganicchemistry.com They readily participate in nucleophilic substitution reactions, particularly Sₙ2 reactions with alkyl halides. This reaction leads to the formation of thioethers (also known as sulfides). masterorganicchemistry.comacsgcipr.org When this compound is used, the reaction can proceed at both sulfur atoms, allowing for the synthesis of molecules containing two thioether linkages.

This process is analogous to the Williamson ether synthesis but is often more efficient with thiolates due to their enhanced nucleophilicity and lower basicity compared to alkoxides, which reduces competing elimination reactions. masterorganicchemistry.com The formation of stable carbon-sulfur bonds through this method is a cornerstone of organosulfur chemistry. nih.gov

Coordination Chemistry of this compound

The ability of this compound to act as a ligand in coordination complexes is one of its most extensively researched properties. Upon deprotonation, the resulting dithiolate anion functions as a potent chelating agent.

As a dithiolate, this compound is classified as a soft Lewis base, making it an excellent ligand for soft Lewis acid metal centers. wikipedia.org It typically acts as a bidentate ligand, coordinating to a single metal ion through both sulfur atoms to form a stable five-membered chelate ring. wikipedia.org This chelation effect enhances the stability of the resulting metal complexes. Thiolate ligands are known to form strong bonds with a wide variety of transition metals, and the resulting complexes have diverse applications in catalysis and materials science. wikipedia.orgmdpi.com

A significant area of research involves the use of dithiolate ligands, including those structurally related to this compound, in the synthesis of mimics of hydrogenase active sites. illinois.edu Hydrogenases are enzymes that catalyze the reversible oxidation of dihydrogen (H₂). illinois.edu The active site of [FeFe]-hydrogenase features a unique dithiolate cofactor that bridges two iron atoms. illinois.edu

Researchers have synthesized numerous diiron complexes with dithiolate bridges that structurally and functionally model the enzymatic active site. researchgate.netnih.gov These synthetic mimics are investigated as electrocatalysts for the production of hydrogen from protons, a process crucial for developing alternative energy technologies. nih.govnwo.nl The electronic properties of the dithiolate bridge play a vital role in tuning the catalytic activity and stability of these molecular catalysts. researchgate.net

| Component | Role in [FeFe]-Hydrogenase Mimic | Significance |

|---|---|---|

| Diiron Center (Fe₂) | Core catalytic unit | Mimics the bimetallic active site of the enzyme |

| Dithiolate Bridge | Connects the two iron atoms | Structurally models the enzyme's cofactor and modulates electronic properties illinois.edu |

| CO and CN⁻ Ligands | Stabilize the low-valent iron centers | Mimics the native ligand environment of the enzyme illinois.edu |

| Electrocatalysis | Proton reduction to H₂ | Potential for renewable fuel production nih.gov |

In the field of mineral processing, dithiols can interact with the surfaces of sulfide (B99878) minerals. Sphalerite (ZnS) is a primary ore of zinc, often separated from other minerals like pyrite (FeS₂) by froth flotation. journalssystem.comjournalssystem.com The interaction of sulfur-containing ligands with the sphalerite surface is critical to this process.

This compound can be expected to adsorb onto the sphalerite surface by forming coordination bonds between its sulfur atoms and the zinc ions on the mineral lattice. This interaction can alter the surface properties of the mineral, specifically its hydrophobicity, which is a key factor in flotation. Furthermore, galvanic interactions between different sulfide minerals, such as sphalerite and pyrite, can occur when they are in contact. journalssystem.comjournalssystem.com This interaction involves electron transfer from the more electrochemically active mineral (sphalerite) to the less active one (pyrite), which promotes the surface oxidation of sphalerite. journalssystem.comjournalssystem.com This surface oxidation can, in turn, influence the adsorption of ligands like this compound. mdpi.com

Derivatization for Polymer Synthesis

The bifunctional nature of this compound, possessing two reactive thiol groups, makes it a valuable monomer for various polymerization reactions. Its ability to participate in step-growth polymerizations, such as thiol-ene reactions and Michael additions, allows for its incorporation into polymer backbones, leading to the formation of materials with unique properties. Research in this area has explored its use as both a cross-linking agent to create robust polymer networks and as a monomer for the synthesis of linear poly(ester-thioether)s.

Cross-linking Agent in Polymer and Resin Synthesis

Cross-linking is a critical process in polymer chemistry that involves the formation of covalent bonds between polymer chains, resulting in a three-dimensional network structure. This network formation significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. Dithiols, such as this compound, are effective cross-linking agents for various polymer and resin systems, including epoxy, polyurethane, and acrylic resins, due to the high reactivity of the thiol groups.

While specific research detailing the use of this compound as a cross-linking agent is not extensively documented in widely available literature, its reactivity can be inferred from the well-established chemistry of other dithiols in these applications. The general mechanisms involve the reaction of the thiol groups with functional groups present in the polymer or prepolymer chains.

In Epoxy Resins: The cross-linking of epoxy resins typically involves the reaction of the thiol groups with the epoxide rings of the epoxy prepolymer. This thiol-epoxy reaction is a nucleophilic ring-opening addition, which can be catalyzed by a base. Each thiol group can react with an epoxy group, and since this compound has two thiol groups, it can bridge two different epoxy polymer chains, leading to the formation of a cross-linked network. The resulting β-hydroxy thioether linkages contribute to the final properties of the cured resin.

In Polyurethane Synthesis: In the context of polyurethanes, dithiols can act as chain extenders or cross-linkers by reacting with isocyanate groups of a polyurethane prepolymer. The reaction between a thiol group and an isocyanate group forms a thiocarbamate linkage. The use of a dithiol like this compound can introduce flexible thioether linkages into the polyurethane backbone, potentially modifying its physical and mechanical properties. While the use of diols like 2,3-butanediol (B46004) as chain extenders in polyurethane synthesis is more commonly reported, the analogous reaction with dithiols is a known pathway for creating sulfur-containing polyurethanes.

In Acrylic Resins: For acrylic resins, particularly those containing functional groups like acrylate or methacrylate, dithiols can participate in Michael addition reactions. The nucleophilic thiol groups can add across the activated carbon-carbon double bonds of the acrylic monomers or polymers. This reaction is highly efficient and proceeds under mild conditions, making it a "click" reaction. The use of this compound in such a system would lead to the formation of a cross-linked network with thioether linkages, enhancing the properties of the acrylic material.

The effectiveness of this compound as a cross-linking agent in these systems would depend on various factors, including the reactivity of the specific resin, the catalyst used, and the reaction conditions. The presence of two secondary thiol groups in this compound might influence its reactivity compared to primary dithiols.

Dithiol Monomers in Poly(ester-thioether) Synthesis

Poly(ester-thioether)s are a class of polymers that contain both ester and thioether linkages in their backbone. These materials are of interest due to their potential for combining the desirable properties of both polyesters and polythioethers, such as good thermal stability, chemical resistance, and, in some cases, biodegradability. This compound serves as a key monomer in the synthesis of these polymers, typically through thiol-ene polymerization or Michael addition reactions with unsaturated diesters or diacrylates.

The synthesis of poly(ester-thioether)s using dithiols like 1,4-butanedithiol, which is structurally similar to this compound, has been well-documented and provides a model for the reactivity of this compound. google.com These polymerization reactions are generally characterized by high yields, mild reaction conditions, and high selectivity, aligning with the principles of "click chemistry".

Thiol-Ene Polymerization:

Thiol-ene polymerization involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an "ene"). In the context of poly(ester-thioether) synthesis, this typically involves the reaction of a dithiol, such as this compound, with an unsaturated diester monomer (a diene). The reaction is usually initiated by photolysis or thermal decomposition of a radical initiator.

The polymerization proceeds via a step-growth mechanism, where the dithiol and diene monomers add to each other to form longer and longer chains. The general reaction scheme is as follows:

HS-R-SH + CH₂=CH-R'-CH=CH₂ → [-S-R-S-CH₂-CH₂-R'-CH₂-CH₂-]n

Where R represents the butanediyl group from this compound and R' represents the backbone of the unsaturated diester. The properties of the resulting poly(ester-thioether) can be tailored by the choice of the dithiol and the diene monomers. For example, the use of monomers derived from renewable resources can lead to the production of bio-based polymers. google.com

Michael Addition Polymerization:

The Michael addition reaction is another powerful tool for the synthesis of poly(ester-thioether)s. This reaction involves the base-catalyzed nucleophilic addition of a thiol to an electron-deficient double bond, such as that found in a diacrylate or dimaleimide.

When this compound is reacted with a diacrylate, a poly(β-thioether ester) is formed. The reaction proceeds through a step-growth mechanism, and like the thiol-ene reaction, it is highly efficient. The general scheme for this reaction is:

HS-R-SH + CH₂=CH-CO-O-R'-O-CO-CH=CH₂ → [-S-R-S-CH₂-CH₂-CO-O-R'-O-CO-CH₂-CH₂-]n

The resulting polymers are often semi-crystalline materials with low glass transition temperatures, a characteristic attributed to the flexible thioether linkages. specialchem.com

Properties of Poly(ester-thioether)s from this compound:

While specific data for poly(ester-thioether)s derived exclusively from this compound is limited in the available literature, the properties can be inferred from studies on analogous polymers. The incorporation of the this compound unit into the polymer backbone would be expected to influence the polymer's thermal and mechanical properties. The methyl groups on the backbone may affect chain packing and crystallinity, potentially leading to amorphous or semi-crystalline materials with distinct thermal transitions.

The following table summarizes the expected properties of poly(ester-thioether)s synthesized using dithiols, which would be comparable to those derived from this compound.

| Property | Typical Value/Characteristic |

| Molecular Weight (Mn) | 5,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Glass Transition Temp. (Tg) | -30 to 20 °C |

| Melting Temperature (Tm) | Can be present in semi-crystalline polymers |

| Thermal Stability (TGA) | Stable up to ~250-300 °C |

| Solubility | Generally soluble in common organic solvents like THF, chloroform |

Note: These are general ranges and can vary significantly based on the co-monomer and polymerization conditions.

The characterization of these polymers typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate the thermal properties.

Applications of 2,3 Butanedithiol in Scientific Disciplines

Catalysis and Industrial Processes

2,3-Butanedithiol is instrumental in several catalytic and industrial applications, primarily centered on the sustainable production of fuels and chemicals. Its precursor, 2,3-butanediol (B46004) (2,3-BDO), is a key biomass-derived platform chemical that can be converted into numerous valuable products.

Conversion to Biofuels and Chemical Intermediates

The conversion of biomass-derived 2,3-BDO into biofuels and essential chemical intermediates like methyl ethyl ketone (MEK), olefins, and alkanes represents a significant advancement in green chemistry. encyclopedia.pubmdpi.comresearchgate.net The process typically involves a series of catalytic steps designed to upgrade 2,3-BDO into fuel-grade hydrocarbons.

A notable pathway involves the dehydration of 2,3-BDO to produce MEK. encyclopedia.pubmdpi.com MEK is not only a valuable industrial solvent but also serves as a crucial intermediate in the synthesis of biofuels. encyclopedia.pub It can be further converted into light olefins, which then undergo oligomerization and hydrogenation to yield alkanes suitable for bio-jet fuels. encyclopedia.pubadvancedbiofuelsusa.info

One researched method for producing a bio-jet fuel blendstock from a 2,3-BDO fermentation broth involves four main catalytic stages:

Dehydration of 2,3-BDO to MEK over an AlPO₄ catalyst. encyclopedia.pubadvancedbiofuelsusa.infopnnl.gov

Conversion of MEK to olefins using a Zn₁Zr₁₀Oₓ catalyst. encyclopedia.pubadvancedbiofuelsusa.infopnnl.gov

Oligomerization of these olefins over a zeolite beta catalyst. encyclopedia.pubadvancedbiofuelsusa.infopnnl.gov

Hydrogenation of the oligomerized product with a platinum/carbon catalyst to produce the final alkane mixture. encyclopedia.pubadvancedbiofuelsusa.infopnnl.gov

The final product of this multi-step process is a blend of isoalkanes, n-alkanes, and cycloalkanes, which are desirable components for jet fuel. encyclopedia.pubadvancedbiofuelsusa.info Research has demonstrated the potential of this process, achieving high selectivity to olefins (82.5%) at high conversion rates (93–98%) in the MEK to olefin step. advancedbiofuelsusa.infopnnl.gov The subsequent oligomerization and hydrogenation steps yield a jet fuel fraction composed primarily of C8-C16 alkanes. mdpi.comadvancedbiofuelsusa.info

Table 1: Catalytic Conversion of 2,3-Butanediol to Biofuel Blendstock

| Catalytic Step | Catalyst | Intermediate/Product | Research Finding |

|---|---|---|---|

| Dehydration | AlPO₄ | Methyl Ethyl Ketone (MEK) | Efficiently converts aqueous 2,3-BDO to MEK. encyclopedia.pubadvancedbiofuelsusa.infopnnl.gov |

| Olefin Production | Zn₁Zr₁₀Oₓ | Light Olefins | Achieved 82.5% selectivity to olefins at 93-98% conversion. advancedbiofuelsusa.infopnnl.gov |

| Oligomerization | Zeolite Beta | C₈-C₁₄ Olefins | Primarily forms dimers and trimers of the light olefins. advancedbiofuelsusa.info |

| Hydrogenation | Platinum/Carbon | Alkanes (Jet Fuel Blend) | Final product contains isoalkanes, n-alkanes, and cycloalkanes. encyclopedia.pubadvancedbiofuelsusa.info |

Bifunctional Catalysts in Hydrodeoxygenation

Bifunctional catalysts are crucial for the hydrodeoxygenation (HDO) of biomass-derived compounds, a key process in the production of biofuels. rsc.org These catalysts possess both metal sites for hydrogenation and acidic support sites for deoxygenation. rsc.org The hydrodeoxygenation of 2,3-butanediol to butenes has been successfully demonstrated using Cu/ZSM-5 catalysts in a single reactor. researchgate.net

The performance of these bifunctional catalysts is highly dependent on their composition and the reaction conditions. For instance, the ratio of silicon dioxide to aluminum oxide (SiO₂/Al₂O₃) in the ZSM-5 zeolite support influences the catalyst's acidity and, consequently, the product selectivity. researchgate.net A higher SiO₂/Al₂O₃ ratio, which corresponds to lower acidity, favors the production of butenes. researchgate.net Similarly, the ratio of hydrogen to 2,3-butanediol is a critical parameter, with higher ratios also promoting butene formation. researchgate.net

Table 2: Effect of Reaction Parameters on 2,3-Butanediol Hydrodeoxygenation

| Parameter | Effect on Product Selectivity | Catalyst Studied |

|---|---|---|

| Increasing SiO₂/Al₂O₃ Ratio | Increased carbon selectivity towards butenes. | Cu/ZSM-5 researchgate.net |

| Increasing H₂/2,3-BDO Ratio | Increased carbon selectivity towards butenes. | Cu/ZSM-5 researchgate.net |

| Reaction Temperature | Influences the distribution of products including butene, MEK, and 3-hydroxy-2-butanone. | Cu/ZSM-5 researchgate.net |

Materials Science Research

This compound is a versatile molecule in materials science, finding applications in the development of electronic materials, as a surface modifier for quantum dots, and in the creation of biomaterials. tcichemicals.comcymitquimica.com

Electronic Materials and Self-Assembly

In the field of electronic materials, this compound is utilized for its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. tcichemicals.comtcichemicals.comacs.org The two thiol groups in the molecule allow it to anchor to the surface in different configurations. acs.orgresearchgate.net

Research has shown that this compound can form a "lying-down" phase where both sulfur atoms are tethered to the gold surface. acs.orgresearchgate.net This can transition to a "standing-up" phase, which is important for creating well-ordered surfaces with specific functionalities. acs.orgresearchgate.net The ability to control the orientation of these molecules is critical for fabricating molecular electronic devices and sensors. acs.org

Colloidal Quantum Dot Capping Agents

This compound serves as a capping agent for colloidal quantum dots (QDs), which are semiconductor nanocrystals with size-dependent optical and electronic properties. tcichemicals.comcymitquimica.comtcichemicals.com The thiol groups bind strongly to the surface of the QDs, passivating surface defects and influencing their stability and photophysical properties. rsc.org

Dithiols like this compound are explored for their potential as cross-linking agents to create coupled QD assemblies or to tune the local chemical environment of the QD surface. rsc.orgeuropa.eu This surface modification is critical for applications such as photocatalysis, where the ligand shell can influence the efficiency of reactions like CO₂ reduction. rsc.org The length of the dithiol chain is a key parameter that can be adjusted to control the distance between QDs in an assembly, thereby tuning their electronic coupling. europa.eu

Biomaterials and Biocompatible Materials Research

This compound is also listed as a dithiol monomer for research in biomaterials and biocompatible materials. tcichemicals.comtcichemicals.comtcichemicals.comtcichemicals.com Dithiol monomers are building blocks for creating polymers and materials intended for biomedical applications. tcichemicals.comtcichemicals.comsigmaaldrich.com The development of such materials is crucial for areas like regenerative medicine and drug delivery, where the interaction between the material and the biological environment is of utmost importance. sigmaaldrich.com While specific applications of this compound-based polymers in this area are still under investigation, its inclusion as a research reagent highlights its potential in this field. tcichemicals.comtcichemicals.comtcichemicals.com

Surface Plasmon Resonance Sensors

Dithiol compounds are integral to the fabrication of advanced sensors based on localized surface plasmon resonance (LSPR). These sensors often utilize gold nanoparticles (AuNPs), and dithiols serve as crucial cross-linkers to assemble AuNPs into multilayered structures. naturalproducts.net The fundamental principle involves the alternate deposition of a bifunctional dithiol linker and AuNPs. naturalproducts.net The thiol groups at either end of the dithiol molecule form strong bonds with the gold surfaces, effectively creating a bridge between nanoparticles. This assembly can enhance the electric field generated by the coupled nanoparticles. kyushu-u.ac.jp

Biological and Biomedical Research

Protein Folding and Stability Studies

The thiol groups (-SH) of this compound are highly reactive and can undergo oxidation to form a disulfide bond (-S-S-). This characteristic makes it a valuable reagent in the study of protein folding and stability. Disulfide bonds are a key feature in the tertiary structure of many proteins, and the reversible reduction and oxidation of these bonds are crucial for various biological functions. inchem.org

Dithiol reagents like this compound are used to control the redox environment in protein studies, enabling researchers to investigate the formation and cleavage of disulfide bonds and their effect on the protein's three-dimensional structure and stability. inchem.org The effectiveness of dithiols as reducing agents is well-documented, with related compounds like Dithiothreitol (DTT) being widely used to break disulfide bonds in proteins. cymitquimica.com Research comparing the oxidation rates of different dithiols has shown that the molecular structure is a key determinant of reactivity, which in turn affects its utility in specific experimental setups.

Drug Development and Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. sigmaaldrich.comthegoodscentscompany.com Its value in drug development is highlighted by its use in creating metal-thiol complexes with antimicrobial properties.

A notable example is the complex formed between bismuth and this compound (Bismuth-2,3-BDT). Research has demonstrated that this complex exhibits significant antibacterial activity. google.com The effectiveness of such complexes is highly dependent on the structure of the thiol. Studies comparing different dithiols found that vicinal dithiols (where the thiol groups are on adjacent carbon atoms), such as this compound, form much more potent antimicrobial agents than dithiols where the sulfhydryl groups are more separated. google.com This suggests that the proximity of the thiol groups is crucial for the biological activity of the metal complex.

| Dithiol Compound | Thiol Group Position | Relative Activity |

|---|---|---|

| This compound | Vicinal (adjacent) | High |

| 1,3-Propanedithiol | Separated by one carbon | Moderate |

| 1,4-Butanedithiol | Separated by two carbons | ~100-fold less than vicinal |

Data sourced from patent information describing the efficacy of metal-thiol biocides. google.com

Role in Cellular Protection Mechanisms (e.g., Against Arsenic Toxicity)

One of the most significant biomedical applications of this compound is its role in protecting cells from the toxic effects of arsenic compounds, particularly arsine gas (AsH₃). oup.com Arsine exposure can cause rapid and severe hemolysis (destruction of red blood cells). oup.com

Research has shown that dithiol compounds are significantly more effective than monothiols at preventing this hemolysis. oup.com In a comparative study, this compound was among the dithiol compounds that successfully protected human erythrocytes from arsine-induced damage. oup.com The proposed mechanism for arsenic toxicity involves the interaction and oxidation of key sulfhydryl groups on cellular components. oup.com The protective action of dithiols like this compound is attributed to their ability to chelate arsenic, taking advantage of arsenic's high affinity for binding to vicinal dithiol groups. This chelation prevents the arsenic from interacting with and damaging essential cellular proteins and enzymes. oup.com

| Compound | Type | Protective Effect against Hemolysis |

|---|---|---|

| This compound | Dithiol | Successful |

| meso-2,3-dimercaptosuccinic acid (DMSA) | Dithiol | Successful |

| 2,3-dimercapto-1-propanesulfonic acid (DMPS) | Dithiol | Successful |

| Glutathione | Monothiol | Incapable |

| Cysteine | Monothiol | Incapable |

| N-acetylcysteine | Monothiol | Incapable |

Data from a study on the effects of various sulfur and thiol compounds on arsine-induced toxicity in human erythrocytes. oup.com

Environmental and Sustainability Aspects of 2,3 Butanedithiol

Life Cycle Assessment (LCA) of Production Pathways

A comprehensive Life Cycle Assessment (LCA) for 2,3-butanedithiol is not extensively documented in current literature. However, a partial LCA can be constructed by examining the production pathway, which often begins with its oxygen analog, 2,3-butanediol (B46004) (BDO). The sustainability of the final dithiol product is heavily dependent on the origin of this precursor.

Bio-based 2,3-Butanediol as a Sustainable Feedstock

Traditionally, BDO is derived from petroleum sources, a process that contributes to the depletion of fossil fuels and is associated with a significant carbon footprint. nih.govdiva-portal.org In contrast, microbial production of BDO from renewable biomass has emerged as a sustainable alternative with clear environmental benefits. mdpi.com

Several studies have conducted "cradle-to-gate" LCAs on bio-based BDO, comparing its environmental impact to that of fossil-based production. A study assessing BDO production from wood residues found that the bio-based route resulted in significantly better environmental performance across several key metrics. nih.govresearchgate.net For instance, utilizing wood in a biorefinery for BDO production showed a 52% improvement regarding climate change compared to the fossil-based equivalent. nih.gov Another analysis found that CO2 emissions from bio-based 2,3-BDO production were 36% lower than those from petroleum-based processes. mdpi.com

The primary environmental burdens in bio-based BDO production are often linked to the energy required for feedstock pretreatment and the fermentation and purification stages. rsc.org However, when waste streams are valorized (e.g., producing methane (B114726) and fertilizer from residues), the environmental performance is further enhanced. nih.gov

| Impact Category | Improvement of Bio-based BDO vs. Fossil-based BDO | Key Contributing Factors |

|---|---|---|

| Human Health | 125% Better Performance | Utilization of renewable wood residues instead of fossil fuels; avoidance of wood combustion. |

| Climate Change | 52% Better Performance | |

| Resource Scarcity | 90% Better Performance |

Environmental Considerations for Diol-to-Dithiol Conversion

The conversion of 2,3-butanediol to this compound introduces additional environmental considerations. While a specific LCA for this step is unavailable, potential environmental hotspots can be inferred from analogous chemical transformations. tue.nl Key factors influencing the environmental impact include:

Reagents and Sulfur Source: Traditional methods for converting alcohols to thiols may involve hazardous reagents like hydrogen sulfide (B99878) or intermediates such as tosylates and isothiouronium salts, which require subsequent hydrolysis or reduction. ias.ac.in The environmental burden of producing these reagents must be considered.

Catalysts: The use of heavy metal catalysts, while potentially efficient, can lead to environmental contamination if not properly recovered and recycled. The supply chain for these catalysts, particularly precious metals like palladium, can carry a high environmental burden. tue.nl

Biodegradation and Bioremediation Studies

The biodegradability of this compound is a crucial aspect of its environmental profile, determining its persistence and potential for accumulation in ecosystems. Research has shown that this compound can be degraded by specific microorganisms, suggesting its potential for natural attenuation and use in bioremediation strategies.

A notable study investigated the degradation of malodorous mercaptans using a novel bacterial strain, Staphylococcus capitis SH6, which was isolated from the gas-washing wastewaters of a phosphate (B84403) fertilizer plant. mdpi.com This strain demonstrated the ability to use various mercaptans as a source of carbon and energy. The study confirmed that Staphylococcus capitis SH6 was capable of growing on this compound, highlighting a potential biological pathway for its removal from contaminated environments. mdpi.comjmchemsci.com This capability supports the strain's potential candidacy for application in the bioremediation of sites contaminated with mercaptans. mdpi.comjmchemsci.comnih.gov

| Parameter | Details |

|---|---|

| Microorganism | Staphylococcus capitis strain SH6 |

| Source of Microorganism | Gas-washing wastewaters from a phosphate industry |

| Substrate Tested | This compound (among other mercaptans) |

| Growth Conditions | The strain was incubated at 37 °C with a pH optimum of 7.0. |

| Key Finding | The SH6 strain was able to grow on this compound, indicating its ability to biodegrade the compound. |

| Implication | The strain presents a promising opportunity for developing efficient and cost-effective bioremediation and bio-disodoration strategies for mercaptan-contaminated sites. |

The ability of microorganisms to degrade dithiols like this compound is significant for industrial wastewater treatment and the remediation of soil and water contaminated with organosulfur compounds.

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for creating a truly sustainable chemical product. This involves designing processes that reduce waste, use less hazardous materials, and are more energy-efficient.

Use of Renewable Feedstocks: The most significant green aspect of this compound production is the potential to start from bio-based 2,3-butanediol, derived from the fermentation of renewable biomass like wood, sugarcane, or agricultural waste. mdpi.com This adheres to the seventh principle of green chemistry, moving away from depletable fossil fuel feedstocks.

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Thiol-ene "click" reactions, which can be used to form thioethers, are examples of highly efficient, high-yield reactions that exemplify high atom economy and generate minimal waste. researchgate.net Direct synthesis of thioethers from alcohols and thiols under catalytic, solvent-free conditions also represents an atom-economic approach. researchgate.net

Less Hazardous Chemical Syntheses: This principle encourages using and generating substances with little to no toxicity. newcastle.edu.au For thiol synthesis, this means moving away from highly toxic and malodorous reagents like hydrogen sulfide. Alternative methods, such as the reaction of alcohols with thiourea (B124793) followed by hydrolysis, offer a pathway that, while still multi-step, can avoid some of the most hazardous materials. ias.ac.in Developing catalytic systems that enable direct conversion of alcohols to thiols under mild conditions is a key research goal. researchgate.net

Designing Safer Solvents and Auxiliaries: Many traditional organic reactions rely on volatile and often toxic organic solvents. Green chemistry promotes the use of safer solvents or, ideally, solvent-free reactions. jmchemsci.com Research has demonstrated the successful acylation of alcohols and thiols under solvent-free conditions, which reduces waste, environmental impact, and energy consumption associated with solvent handling and removal. jmchemsci.com